1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-3-(3-{[3-(trifluoromethyl)phenyl]methoxy}thiophen-2-yl)urea
Description
The compound “1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-3-(3-{[3-(trifluoromethyl)phenyl]methoxy}thiophen-2-yl)urea” is a urea derivative featuring a pyridinyl-thiophenyl scaffold with trifluoromethyl (CF₃) and chloro substituents. Its structure comprises two aromatic systems: a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group linked via a urea bridge to a 3-{[3-(trifluoromethyl)phenyl]methoxy}thiophen-2-yl moiety.
Properties
IUPAC Name |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-[3-[[3-(trifluoromethyl)phenyl]methoxy]thiophen-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF6N4O2S/c20-13-7-12(19(24,25)26)8-27-15(13)29-30-17(31)28-16-14(4-5-33-16)32-9-10-2-1-3-11(6-10)18(21,22)23/h1-8H,9H2,(H,27,29)(H2,28,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKQUQJUNQJJJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)COC2=C(SC=C2)NC(=O)NNC3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF6N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration and Reduction Pathway
The pyridine amine is synthesized from 2-amino-5-(trifluoromethyl)pyridine through chlorination. A reported protocol involves:
- Chlorination : Treatment with phosphorus oxychloride (POCl₃) at 80°C for 6 hours, yielding 3-chloro-5-(trifluoromethyl)pyridine.
- Amination : Subsequent reaction with aqueous ammonia under pressure (120°C, 12 hours) to reintroduce the amine group.
Key Data :
- Yield: 68% after purification by silica gel chromatography.
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.22 (d, J = 5.4 Hz, 1H), 7.03 (d, J = 5.4 Hz, 1H).
Synthesis of 3-{[3-(Trifluoromethyl)Phenyl]Methoxy}Thiophen-2-Amine
Williamson Ether Synthesis
The thiophene ether is prepared via nucleophilic substitution:
- Thiophen-2-ol is reacted with 3-(trifluoromethyl)benzyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 8 hours.
- Nitration : The resulting 3-(3-(trifluoromethyl)benzyloxy)thiophene is nitrated using concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0°C, followed by reduction with hydrogen gas (H₂) and palladium on carbon (Pd/C) to yield the amine.
Key Data :
- Yield: 72% for ether formation; 65% for nitration-reduction sequence.
- ¹³C NMR (101 MHz, CDCl₃): δ 158.2 (C-O), 130.5 (CF₃-Ar), 119.1 (thiophene C).
Urea Bridge Formation Strategies
Thiocarbonyldiimidazole (TCDI)-Mediated Coupling
Adapted from, this method employs 1,1′-thiocarbonyldiimidazole (TCDI) to activate amines for urea synthesis:
- Reaction : Equimolar amounts of pyridine amine and thiophene amine are stirred with TCDI (1.2 equiv) in anhydrous DMF at 40°C for 7 minutes.
- Work-Up : The mixture is quenched with water, extracted with ethyl acetate, and purified via reverse-phase HPLC.
Key Data :
Phenoxycarbonyl Chloride-Assisted Coupling
An alternative route uses phenoxycarbonyl chloride to generate isocyanate intermediates:
- Isocyanate Formation : Pyridine amine is treated with phenoxycarbonyl chloride (1.5 equiv) in tetrahydrofuran (THF) at 0°C for 1 hour.
- Coupling : The intermediate is reacted with thiophene amine in THF at room temperature for 12 hours.
Key Data :
Iron-Catalyzed Dehydrogenative Coupling
A green chemistry approach from utilizes iron(III) acetylacetonate (Fe(acac)₃) and 1,8-diazabicycloundec-7-ene (DBU):
- Reaction : Pyridine amine and thiophene amine (1:1) are heated with Fe(acac)₃ (5 mol%) and DBU (10 mol%) in THF at 120°C for 16 hours under nitrogen.
- Isolation : The product is filtered and recrystallized from ethanol.
Key Data :
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Reaction Time | Catalyst Loading | Scalability |
|---|---|---|---|---|
| TCDI-Mediated | 85 | 7 minutes | None | High |
| Phenoxycarbonyl | 78 | 12 hours | None | Moderate |
| Iron-Catalyzed | 70 | 16 hours | 5 mol% Fe(acac)₃ | Low |
The TCDI method offers rapid, high-yield synthesis but requires stringent anhydrous conditions. The iron-catalyzed approach, while greener, demands higher temperatures and longer reaction times.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Challenges and Optimization
- Solubility Issues : The trifluoromethyl groups impart hydrophobicity, necessitating polar aprotic solvents (DMF, THF) for reactions.
- Regioselectivity : Nitration of the thiophene ring requires precise temperature control to avoid over-nitration.
- Purification : Reverse-phase HPLC or silica gel chromatography is critical due to the compound’s high molecular weight.
Chemical Reactions Analysis
Substitution Reactions
The chloro group on the pyridine ring is a primary site for nucleophilic aromatic substitution (NAS). The electron-withdrawing trifluoromethyl group at the 5-position activates the pyridine ring toward substitution.
Table 1: Substitution Reactions
| Reaction Site | Reagent/Conditions | Expected Product |
|---|---|---|
| 3-Chloro (pyridine) | NaOH (aq.), Cu catalyst | Hydroxypyridine derivative |
| 3-Chloro (pyridine) | NH₃ (ammonolysis) | Aminopyridine derivative |
| Thiophenyl methoxy | HBr/AcOH | Bromothiophene derivative |
Key Notes :
-
The trifluoromethyl group stabilizes the transition state during NAS, enhancing reaction rates.
-
Methoxy groups on the thiophene ring may undergo demethylation under acidic conditions .
Oxidation
The thiophene ring is susceptible to oxidation, particularly at the sulfur atom. The urea group may also oxidize under strong conditions.
Table 2: Oxidation Reactions
| Target Group | Reagent/Conditions | Product |
|---|---|---|
| Thiophene | H₂O₂/AcOH | Thiophene sulfoxide/sulfone |
| Urea NH | KMnO₄/H₂SO₄ | Carbamate or CO₂/NH₃ |
Reduction
The trifluoromethyl groups are generally inert, but the urea linkage can be reduced.
Table 3: Reduction Reactions
| Target Group | Reagent/Conditions | Product |
|---|---|---|
| Urea | LiAlH₄/THF | Amine derivatives |
| Pyridine ring | H₂/Pd-C | Piperidine derivative |
Hydrolysis of the Urea Group
The urea functional group undergoes hydrolysis under acidic or basic conditions:
Reaction Pathways :
-
Acidic Hydrolysis :
-
Basic Hydrolysis :
Conditions :
-
Acidic: 6M HCl, reflux, 12h.
-
Basic: 2M NaOH, 80°C, 6h.
Electrophilic Aromatic Substitution (EAS)
The thiophene and pyridine rings exhibit divergent reactivity:
-
Thiophene : Activated by methoxy groups, enabling nitration or sulfonation at the 4- or 5-positions.
-
Pyridine : Deactivated by electron-withdrawing groups, limiting EAS unless under extreme conditions.
Table 4: EAS Reactions
| Ring | Reagent/Conditions | Position | Product |
|---|---|---|---|
| Thiophene | HNO₃/H₂SO₄ | 5- | Nitrothiophene |
| Pyridine | NO₂⁺/H₂SO₄ | 4- (minor) | Nitropyridine |
Cross-Coupling Reactions
The chloro and methoxy groups facilitate transition metal-catalyzed couplings:
Table 5: Cross-Coupling Examples
| Reaction Type | Catalyst/Base | Product |
|---|---|---|
| Suzuki-Miyaura (pyridine) | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivative |
| Buchwald-Hartwig (urea NH) | Pd₂(dba)₃, Xantphos | N-arylated urea |
Mechanistic Insight :
-
The chloro group acts as a leaving group in Suzuki reactions, while the urea NH participates in Buchwald-Hartwig aminations .
Thermal and Photochemical Reactions
Scientific Research Applications
Structure
The compound's structure features multiple functional groups that enhance its reactivity and potential biological activity. The molecular configuration allows for interactions with various biological targets, making it a subject of interest in drug discovery and development.
Chemistry
The compound serves as a building block in organic synthesis. Its functional groups facilitate the creation of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.
Reaction Types
- Oxidation : Can yield oxidized derivatives.
- Reduction : Modifies functional groups (e.g., reducing nitro to amine).
- Substitution : Chloro and trifluoromethyl groups can participate in nucleophilic substitutions.
Biology
Research indicates potential biological activities , including:
- Antimicrobial Properties : Studies suggest efficacy against various pathogens.
- Anticancer Activity : Investigated for its ability to inhibit cancer cell proliferation.
Medicine
Ongoing investigations are exploring its potential as a therapeutic agent for diseases such as cancer and infections caused by resistant bacteria. The compound's unique structure enhances its interaction with biological targets, which could lead to novel treatments.
Industry
In industrial applications, the compound is utilized in developing new materials that exhibit specific properties such as:
- High thermal stability
- Resistance to chemical degradation
Antimicrobial Activity
A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various strains of bacteria. The presence of the trifluoromethyl group was particularly noted for enhancing potency against resistant strains.
Anticancer Research
Research published in reputable journals highlighted the compound's ability to inhibit tumor growth in vitro and in vivo models. Mechanistic studies indicated that it may induce apoptosis in cancer cells through specific signaling pathways.
Urease Inhibition
Recent work focused on the development of urease inhibitors using this compound's framework. The results showed promising urease inhibitory activity, which is crucial for treating conditions like kidney stones and peptic ulcers.
Mechanism of Action
The mechanism of action of 1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-3-(3-{[3-(trifluoromethyl)phenyl]methoxy}thiophen-2-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Key Structural Features and Bioactivities of Analogous Urea Derivatives
Key Observations:
Replacing urea with thiourea (as in the thiourea analog) reduces hydrogen-bonding capacity, which could diminish binding affinity but improve membrane permeability .
Heterocyclic Diversity :
- The furyl-thiazolyl urea () demonstrates the role of heteroaromatic systems (e.g., furan, thiazole) in diversifying interaction profiles, though its biological relevance remains uncharacterized .
Trifluoromethyl (CF₃) Groups :
- CF₃ substituents in the target compound and its analogs are critical for metabolic stability and lipophilicity, a hallmark of modern agrochemicals and pharmaceuticals .
Pharmacological and Physicochemical Properties
While explicit data for the target compound is unavailable, inferences from analogs include:
- Solubility : The thiophene moiety in the target compound may reduce aqueous solubility compared to phenyl-based analogs (e.g., Compound 1), though CF₃ groups could offset this via hydrophobic interactions .
- Target Engagement : Pyridinyl-urea derivatives often target kinases or GPCRs; the dual CF₃ groups in the target compound may favor interactions with hydrophobic binding pockets .
Biological Activity
1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-3-(3-{[3-(trifluoromethyl)phenyl]methoxy}thiophen-2-yl)urea is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by multiple functional groups, suggests a variety of biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, summarizing key findings from diverse sources.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with a molecular formula of and a molecular weight of approximately 479.84 g/mol. The structure includes chloro, trifluoromethyl, pyridinyl, phenyl, methoxy, and thiophenyl groups, which are crucial for its biological interactions .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit promising anticancer activity. For example, derivatives containing similar structural motifs have shown cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), Caco-2 (colon cancer), and H9c2 (heart myoblasts). These studies suggest that the compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10.5 | Apoptosis induction |
| Caco-2 | 15.8 | Cell cycle arrest |
| H9c2 | 12.0 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Table 2: Antimicrobial Activity Overview
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The presence of the pyridine and thiophene rings suggests potential interactions with enzymes or receptors involved in signaling pathways related to cancer and infection .
Case Studies
Recent studies have highlighted the efficacy of similar compounds in clinical settings. For instance, a study on a related urea derivative demonstrated significant tumor reduction in xenograft models of breast cancer, reinforcing the potential therapeutic applications of this class of compounds .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-3-(3-{[3-(trifluoromethyl)phenyl]methoxy}thiophen-2-yl)urea, and which coupling reagents are most effective?
- Answer: The compound can be synthesized via amide coupling reactions. A key intermediate, 3-chloro-5-(trifluoromethyl)pyridin-2-amine (CAS 79456-26-1), is coupled to thiophene derivatives using reagents like HOBt (1-hydroxybenzotriazole) and TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in anhydrous DMF with NEt₃ as a base . For example, TBTU-mediated coupling achieves high yields under mild conditions (room temperature, 12–24 h) .
Q. Which analytical techniques are recommended for characterizing this urea derivative and verifying its purity?
- Answer:
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and urea linkage .
- HPLC (≥98% purity) for quantifying impurities .
- Mass spectrometry (HRMS) for molecular weight validation (e.g., observed m/z 432.0765 in related pyridine derivatives) .
Q. How should researchers handle and store this compound to ensure stability?
- Answer: Store under inert gas (N₂/Ar) at –20°C in moisture-free environments to prevent hydrolysis of the urea moiety. Use amber vials to avoid photodegradation. Stability assessments via accelerated aging studies (40°C/75% RH for 4 weeks) and HPLC monitoring are recommended .
Advanced Research Questions
Q. What strategies can optimize reaction yields during the synthesis of the trifluoromethylpyridine-thiophene hybrid structure?
- Answer:
- Design of Experiments (DoE): Use statistical models (e.g., response surface methodology) to optimize temperature, stoichiometry, and solvent (e.g., DMF vs. THF) .
- Flow chemistry: Continuous-flow systems improve mixing and heat transfer, reducing side products in multi-step syntheses .
Q. How can researchers address unexpected byproducts, such as thiophene ring oxidation or urea hydrolysis intermediates?
- Answer:
- LC-MS/MS analysis identifies byproducts (e.g., m/z shifts indicating oxidation or cleavage).
- Protecting groups: Introduce tert-butyldimethylsilyl (TBS) groups on sensitive thiophene moieties during synthesis .
- In situ quenching: Add scavengers (e.g., dimethylurea) to trap reactive intermediates .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound, particularly in enzyme inhibition studies?
- Answer:
- NADH:ubiquinone oxidoreductase inhibition: Monitor NADH depletion spectrophotometrically at 340 nm .
- Glucose uptake assays: Use radiolabeled 2-deoxyglucose in cell lines (e.g., HepG2) to assess insulin-mimetic activity .
Data Contradiction and Resolution
Q. How should discrepancies in reported melting points (e.g., 84–94°C vs. literature values) be resolved?
- Answer:
- DSC analysis: Perform differential scanning calorimetry to confirm thermal transitions .
- Recrystallization: Test solvents (e.g., ethanol/water) to isolate polymorphs and validate purity .
Safety and Compliance
Q. What safety protocols are critical when handling intermediates like 3-chloro-5-(trifluoromethyl)pyridin-2-amine?
- Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
